![molecular formula C23H25N3O B11504277 3-[4-(dimethylamino)phenyl]-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11504277.png)
3-[4-(dimethylamino)phenyl]-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-[4-(DIMETHYLAMINO)PHENYL]-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of hydrazides with esters in the presence of lithium diisopropylamide (LDA) as a base . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIMETHYLAMINO)PHENYL]-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(DIMETHYLAMINO)PHENYL]-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[4-(DIMETHYLAMINO)PHENYL]-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various enzymes and receptors. Additionally, the phenyl and tetrahydroindazole moieties contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYLPROP-2-EN-1-ONE: A chalcone derivative with similar structural features but different reactivity and applications.
(E)-6-(4-(DIMETHYLAMINO)PHENYL)DIAZENYL)-2-OCTYL-BENZOISOQUINOLINE-1,3-DIONE: An azo compound with distinct photophysical properties.
Uniqueness
3-[4-(DIMETHYLAMINO)PHENYL]-5,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE stands out due to its unique combination of functional groups and the tetrahydroindazole core, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H25N3O |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5,6-dimethyl-2-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C23H25N3O/c1-15-14-20-21(23(27)16(15)2)22(17-10-12-18(13-11-17)25(3)4)26(24-20)19-8-6-5-7-9-19/h5-13,15-16H,14H2,1-4H3 |
InChI Key |
RUIRRXOORKKSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NN(C(=C2C(=O)C1C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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